molecular formula C17H20ClNO3S B257369 N-benzyl-5-chloro-N-ethyl-2-methoxy-4-methylbenzenesulfonamide

N-benzyl-5-chloro-N-ethyl-2-methoxy-4-methylbenzenesulfonamide

Cat. No. B257369
M. Wt: 353.9 g/mol
InChI Key: XGWBUXDTKASENA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-5-chloro-N-ethyl-2-methoxy-4-methylbenzenesulfonamide, also known as BCEM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BCEM is a sulfonamide derivative that has been synthesized and studied extensively for its biological and pharmacological properties.

Mechanism of Action

The exact mechanism of action of N-benzyl-5-chloro-N-ethyl-2-methoxy-4-methylbenzenesulfonamide is not fully understood. However, it is believed that N-benzyl-5-chloro-N-ethyl-2-methoxy-4-methylbenzenesulfonamide acts by inhibiting the activity of certain enzymes in the body, resulting in the modulation of various physiological and biochemical processes.
Biochemical and Physiological Effects:
N-benzyl-5-chloro-N-ethyl-2-methoxy-4-methylbenzenesulfonamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to exhibit significant anticonvulsant and analgesic activities, making it a potential candidate for the development of new drugs. N-benzyl-5-chloro-N-ethyl-2-methoxy-4-methylbenzenesulfonamide has also been shown to exhibit anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

N-benzyl-5-chloro-N-ethyl-2-methoxy-4-methylbenzenesulfonamide has several advantages and limitations for use in lab experiments. One of the major advantages is its high potency and selectivity, which allows for the accurate measurement of its effects. However, one of the major limitations is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-benzyl-5-chloro-N-ethyl-2-methoxy-4-methylbenzenesulfonamide. One potential area of research is the development of new drugs based on N-benzyl-5-chloro-N-ethyl-2-methoxy-4-methylbenzenesulfonamide's anticonvulsant and analgesic activities. Another potential area of research is the investigation of N-benzyl-5-chloro-N-ethyl-2-methoxy-4-methylbenzenesulfonamide's anti-inflammatory and antioxidant properties for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-benzyl-5-chloro-N-ethyl-2-methoxy-4-methylbenzenesulfonamide and its potential applications in various fields.

Synthesis Methods

The synthesis of N-benzyl-5-chloro-N-ethyl-2-methoxy-4-methylbenzenesulfonamide involves the reaction of 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride with benzylamine and ethylamine in the presence of a base catalyst. The product is then purified using column chromatography to obtain N-benzyl-5-chloro-N-ethyl-2-methoxy-4-methylbenzenesulfonamide as a white crystalline solid.

Scientific Research Applications

N-benzyl-5-chloro-N-ethyl-2-methoxy-4-methylbenzenesulfonamide has been studied extensively for its potential applications in various fields. One of the major areas of research has been its use as a pharmacological agent. N-benzyl-5-chloro-N-ethyl-2-methoxy-4-methylbenzenesulfonamide has been shown to exhibit significant anticonvulsant and analgesic activities, making it a potential candidate for the development of new drugs.

properties

Product Name

N-benzyl-5-chloro-N-ethyl-2-methoxy-4-methylbenzenesulfonamide

Molecular Formula

C17H20ClNO3S

Molecular Weight

353.9 g/mol

IUPAC Name

N-benzyl-5-chloro-N-ethyl-2-methoxy-4-methylbenzenesulfonamide

InChI

InChI=1S/C17H20ClNO3S/c1-4-19(12-14-8-6-5-7-9-14)23(20,21)17-11-15(18)13(2)10-16(17)22-3/h5-11H,4,12H2,1-3H3

InChI Key

XGWBUXDTKASENA-UHFFFAOYSA-N

SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=C(C=C(C(=C2)Cl)C)OC

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=C(C=C(C(=C2)Cl)C)OC

Origin of Product

United States

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